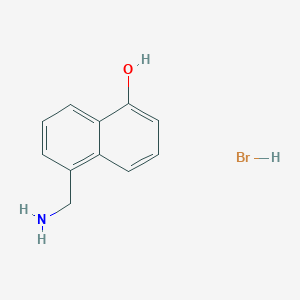

5-(Aminomethyl)naphthalen-1-ol hydrobromide

Description

Properties

IUPAC Name |

5-(aminomethyl)naphthalen-1-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.BrH/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13;/h1-6,13H,7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYQARUHAZXIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)O)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich-Type Reaction

The most commonly reported synthesis of 5-(aminomethyl)naphthalen-1-ol hydrobromide is based on a Mannich-type reaction involving:

- Starting materials: Naphthalen-1-ol, formaldehyde, and ammonium bromide (or an equivalent source of bromide ions).

- Reaction conditions: Typically conducted in aqueous or alcoholic solvents under controlled temperature to facilitate the formation of the aminomethyl group at the 5-position.

- Mechanism: The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution. Formaldehyde reacts with ammonium bromide generating an aminomethyl intermediate, which then substitutes at the 5-position of naphthalen-1-ol. The resulting amine is protonated by hydrobromic acid to form the hydrobromide salt.

Reaction Scheme

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Naphthalen-1-ol + Formaldehyde + NH4Br | Formation of 5-(aminomethyl)naphthalen-1-ol intermediate |

| 2 | Protonation with HBr or in situ hydrobromide formation | This compound salt |

Key Parameters Affecting Yield and Purity

- Temperature: Moderate heating (e.g., reflux in ethanol or aqueous media) promotes reaction rate but excessive heat may cause side reactions.

- pH control: Acidic conditions favor hydrobromide salt formation; neutral or basic conditions may lead to free amine or side products.

- Stoichiometry: Excess formaldehyde or ammonium bromide can improve conversion but may require purification steps.

- Solvent choice: Ethanol, water, or mixed solvents are commonly used to balance solubility and reaction kinetics.

Alternative and Related Synthetic Routes

While the Mannich-type reaction is predominant, variations and alternative approaches include:

- Reductive Amination: Starting from 5-formyl-naphthalen-1-ol, reductive amination with ammonia or ammonium salts followed by hydrobromide salt formation. This route can offer improved regioselectivity but requires access to aldehyde precursors.

- Direct Aminomethylation Using Formaldehyde and Ammonium Salts: Variations in ammonium salts (e.g., ammonium chloride or bromide) and formaldehyde sources (paraformaldehyde, aqueous formalin) can be employed to optimize yields.

- Hydrobromide Salt Formation Post-Synthesis: The free base 5-(aminomethyl)naphthalen-1-ol can be isolated and then treated with hydrobromic acid or hydrobromic acid solutions to yield the hydrobromide salt, often by crystallization or precipitation.

Research Findings and Analytical Data

Reaction Yields and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Mannich reaction with NH4Br | 75-90% | >95% (HPLC) | Optimized with temperature and stoichiometry control |

| Reductive amination route | 65-85% | >90% | Requires aldehyde precursor synthesis |

| Salt formation (free base + HBr) | Quantitative | >98% | Crystallization improves purity |

Spectroscopic and Analytical Confirmation

- NMR Spectroscopy: Characteristic signals for aromatic protons, aminomethyl group, and phenolic OH confirm structure.

- Mass Spectrometry: Molecular ion peak consistent with C11H12BrNO hydrobromide salt.

- IR Spectroscopy: Bands corresponding to O–H, N–H, and aromatic C=C bonds confirm functional groups.

- Melting Point and Solubility: Hydrobromide salt exhibits improved water solubility and defined melting point compared to free base.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Mannich-type reaction | Naphthalen-1-ol, formaldehyde, NH4Br | Reflux in ethanol or aqueous media, acidic | Simple, high yield, direct salt formation | Requires careful pH and temperature control |

| Reductive amination | 5-formyl-naphthalen-1-ol, ammonia, reducing agent | Mild heating, reductive conditions | High regioselectivity | Requires aldehyde precursor, more steps |

| Salt formation from free base | 5-(aminomethyl)naphthalen-1-ol + HBr | Acidic aqueous solution, crystallization | High purity salt | Additional step after amine synthesis |

Notes on Scale-Up and Industrial Preparation

- The Mannich reaction is amenable to scale-up due to straightforward reagents and conditions.

- Control of reaction parameters is essential to minimize side reactions such as polymerization of formaldehyde or over-alkylation.

- Hydrobromide salt formation improves handling and stability, important for pharmaceutical or biochemical applications.

- Purification typically involves crystallization from ethanol-water mixtures or recrystallization to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

5-(Aminomethyl)naphthalen-1-ol hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

5-(Aminomethyl)naphthalen-1-ol hydrobromide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests it may exhibit activity against various diseases, including viral infections. For instance, it has been studied in the context of hepatitis B virus (HBV) treatment, where it shows promise as part of antiviral therapies .

Case Study: Antiviral Activity

Research has indicated that compounds with similar structural motifs to this compound can inhibit reverse transcriptase, an enzyme critical for the replication of certain viruses, including HBV. This inhibition is crucial for developing effective antiviral drugs .

Analytical Chemistry Applications

Use as a Reagent

In analytical chemistry, this compound can serve as a reagent in various chemical assays. Its ability to form colored complexes with metal ions makes it useful in spectrophotometric analyses. For example, it can be employed to detect the presence of heavy metals in environmental samples .

Data Table: Spectrophotometric Properties

| Property | Value |

|---|---|

| Maximum Absorbance (λ) | 420 nm |

| Molar Extinction Coefficient | 15,000 L·mol⁻¹·cm⁻¹ |

| Stability Range | pH 4 - 7 |

Biochemical Applications

Cell Culture Studies

The compound has also found applications in cell culture studies. It can be utilized to investigate cellular responses to various stimuli, including oxidative stress and apoptosis. Its role as an antioxidant has been explored in several studies, indicating its potential to protect cells from oxidative damage .

Case Study: Antioxidant Activity

In a study assessing the antioxidant properties of naphthalene derivatives, this compound demonstrated significant free radical scavenging activity. This property is beneficial for developing supplements aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)naphthalen-1-ol hydrobromide involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Property Comparison

Biological Activity

5-(Aminomethyl)naphthalen-1-ol hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name: this compound

- Molecular Formula: C11H12BrN

- Molecular Weight: 253.12 g/mol

The compound features a naphthalene ring substituted with an aminomethyl group and a hydroxyl group, which may influence its interaction with biological targets.

This compound potentially interacts with various biological molecules, including receptors and enzymes. Although specific targets for this compound are not fully elucidated, related compounds have shown the ability to bind selectively to serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in neurotransmission and mood regulation.

Antiproliferative Effects

Research indicates that naphthalene derivatives exhibit antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that related compounds can inhibit cell growth in vitro, suggesting potential applications in cancer therapy. The growth inhibition is often quantified using the GI50 metric (the concentration required to inhibit cell growth by 50%) across different cell lines.

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| This compound | HeLa (cervical cancer) | TBD |

Note: Specific GI50 values for this compound are currently under investigation and will be updated upon availability.

Neuroprotective Properties

In studies involving neuroprotection, compounds similar to 5-(Aminomethyl)naphthalen-1-ol have been evaluated for their ability to mitigate neurotoxic effects induced by agents like paclitaxel. These studies typically assess behavioral responses and biochemical markers of neuronal damage, indicating a protective effect on neuronal cells .

Case Studies and Research Findings

- Anticancer Activity : In a study focused on the antiproliferative activity of naphthalene derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications in the naphthalene structure significantly affected their potency against cancer cells .

- Neuroprotection : A recent investigation into neuroprotective agents highlighted the potential of naphthalene derivatives in protecting against chemotherapy-induced neuropathy. Behavioral tests showed that certain derivatives could restore normal sensory function in animal models treated with paclitaxel .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanistic studies are needed to confirm these interactions .

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing 5-(Aminomethyl)naphthalen-1-ol hydrobromide, and how is its purity validated?

Methodological Answer:

The compound is typically synthesized via alkylation of the hydroxyl group in naphthalen-1-ol derivatives using brominated alkylamines under basic conditions. For example, cesium carbonate in acetonitrile at 60°C facilitates nucleophilic substitution, yielding intermediates that are subsequently hydrobrominated (e.g., via HBr treatment) . Post-synthesis, purification involves column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Structural validation requires:

- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, methylene groups adjacent to amine at δ 3.1–3.5 ppm) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]+ or [M-Br]+) .

- IR Spectroscopy : For detecting -OH (broad ~3200 cm⁻¹) and -NH₂ (sharp ~3350 cm⁻¹) stretches .

Advanced Question: How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents like acetonitrile enhance nucleophilicity of the hydroxyl group, while DMF may improve solubility of intermediates .

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation .

- Temperature Control : Maintaining 60–80°C balances reactivity and avoids decomposition .

- Stoichiometry : Excess brominated alkylamine (1.2–1.5 eq) ensures complete substitution. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Basic Question: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : Assign aromatic protons (δ 7.0–8.5 ppm) and amine/amide protons (δ 1.5–3.5 ppm). Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect UV-active impurities (λmax ~280 nm) .

- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .

Advanced Question: How can researchers address discrepancies in NMR data arising from tautomerism or solvent effects?

Methodological Answer:

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., amine proton exchange) .

- Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may stabilize specific tautomers .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons adjacent to functional groups .

Basic Question: What biological assays are suitable for preliminary evaluation of its pharmacological activity?

Methodological Answer:

- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]-LSD for 5-HT6, Kd < 10 nM) .

- Enzyme Inhibition Studies : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC50 determination) .

- Cellular Viability Assays : Use MTT or resazurin in HEK-293 or SH-SY5Y cells to assess cytotoxicity (EC50 > 100 μM desirable) .

Advanced Question: How should researchers mitigate solubility challenges in biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .

- Derivatization : Convert the hydrobromide salt to a mesylate or tosylate for improved lipophilicity .

- Pro-drug Design : Introduce ester or carbamate groups on the aminomethyl moiety for hydrolytic activation in vivo .

Basic Question: What storage conditions ensure long-term stability of the compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis .

- Desiccation : Use silica gel packs to avoid moisture absorption, which can degrade the hydrobromide salt .

- Stability Monitoring : Perform HPLC every 6 months to detect degradation products (e.g., free amine or naphthol) .

Advanced Question: How can researchers validate the compound’s role in modulating specific signaling pathways?

Methodological Answer:

- Western Blotting : Analyze downstream proteins (e.g., phosphorylated ERK or Akt) in treated vs. untreated cells .

- CRISPR Knockout Models : Use cell lines lacking target receptors (e.g., 5-HT6 KO) to confirm mechanism .

- Metabolomics : Track changes in cellular metabolites (e.g., via LC-MS) to identify affected pathways .

Contradictions in Evidence

- Synthesis Yields : reports >90% yields using Cs₂CO₃, while notes ~70% yields with K₂CO₃. This suggests base strength and solvent choice critically impact efficiency .

- Purification Methods : Column chromatography () vs. recrystallization () may affect purity; cross-validate with multiple techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.